Cas no 2229646-40-4 (3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

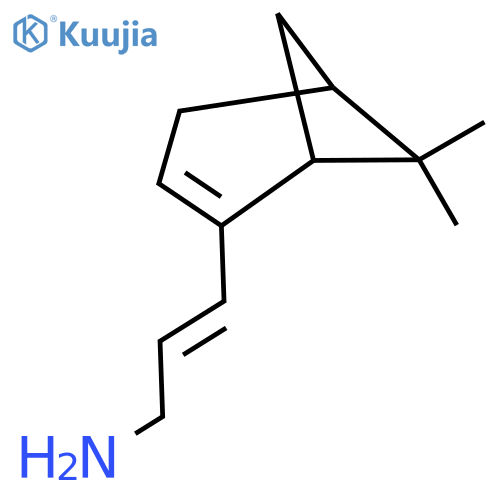

2229646-40-4 structure

商品名:3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine

3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine

- 3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-amine

- EN300-1812059

- 2229646-40-4

-

- インチ: 1S/C12H19N/c1-12(2)10-6-5-9(4-3-7-13)11(12)8-10/h3-5,10-11H,6-8,13H2,1-2H3/b4-3+

- InChIKey: OPGVTCITKMQEHZ-ONEGZZNKSA-N

- ほほえんだ: NC/C=C/C1=CCC2CC1C2(C)C

計算された属性

- せいみつぶんしりょう: 177.151749610g/mol

- どういたいしつりょう: 177.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2

3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1812059-10.0g |

3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-amine |

2229646-40-4 | 10g |

$3929.0 | 2023-06-01 | ||

| Enamine | EN300-1812059-0.25g |

3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-amine |

2229646-40-4 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1812059-5g |

3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-amine |

2229646-40-4 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1812059-1.0g |

3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-amine |

2229646-40-4 | 1g |

$914.0 | 2023-06-01 | ||

| Enamine | EN300-1812059-0.05g |

3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-amine |

2229646-40-4 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1812059-0.5g |

3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-amine |

2229646-40-4 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1812059-1g |

3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-amine |

2229646-40-4 | 1g |

$914.0 | 2023-09-19 | ||

| Enamine | EN300-1812059-10g |

3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-amine |

2229646-40-4 | 10g |

$3929.0 | 2023-09-19 | ||

| Enamine | EN300-1812059-5.0g |

3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-amine |

2229646-40-4 | 5g |

$2650.0 | 2023-06-01 | ||

| Enamine | EN300-1812059-0.1g |

3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-amine |

2229646-40-4 | 0.1g |

$804.0 | 2023-09-19 |

3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

2229646-40-4 (3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine) 関連製品

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2039-76-1(3-Acetylphenanthrene)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量